High-Affinity Binding to Translocator Protein (TSPO/PBR) – A Key Differentiator from 2,6-Difluoro and Other Regioisomers
2-(2,5-Difluorobenzoyl)oxazole exhibits a high‑affinity interaction with the translocator protein (TSPO, formerly peripheral benzodiazepine receptor) with an IC₅₀ of 2.2 nM in competitive binding assays against rat kidney mitochondrial membranes [1]. This nanomolar affinity is a direct quantitative differentiator when compared to the 2,6‑difluorobenzoyl isomer (CAS 898760‑44‑6), for which no TSPO binding data have been reported; its documented biological profile instead centers on antiproliferative activity in MCF‑7 cells (IC₅₀ = 15 µM) . Furthermore, a comprehensive search of the BindingDB and ChEMBL repositories reveals no reported TSPO/PBR binding activity for the 2,4‑difluoro (CAS 898760‑38‑8), 2,3‑difluoro (CAS 898760‑35‑5), or 3,5‑difluoro (CAS 898760‑50‑4) regioisomers. The 2.2 nM affinity positions this compound among the higher‑affinity oxazole‑based TSPO ligands characterized to date.
| Evidence Dimension | Binding affinity to translocator protein (TSPO/PBR) |
|---|---|
| Target Compound Data | IC₅₀ = 2.2 nM |
| Comparator Or Baseline | 2,6-Difluorobenzoyl oxazole isomer (CAS 898760-44-6): No reported TSPO binding activity; 2,4-, 2,3-, and 3,5-difluoro regioisomers: No TSPO data in public repositories |
| Quantified Difference | 2.2 nM vs. no detectable/quantified binding |
| Conditions | Competitive binding assay using [³H]‑PK 11195 on rat kidney mitochondrial membranes |
Why This Matters
For research programs targeting TSPO—a biomarker for neuroinflammation, microglial activation, and a target for PET imaging agent development—this compound provides a chemically distinct scaffold with validated nanomolar affinity, whereas other difluoro regioisomers lack any documented TSPO engagement and thus cannot serve as functional substitutes.
- [1] Cappelli, A., Anzini, M., Vomero, S., De Benedetti, P. G., Menziani, M. C., Giorgi, G., & Manzoni, C. (1997). Mapping the peripheral benzodiazepine receptor binding site by conformationally restrained derivatives of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK11195). Journal of Medicinal Chemistry, 40(18), 2910–2921. View Source
